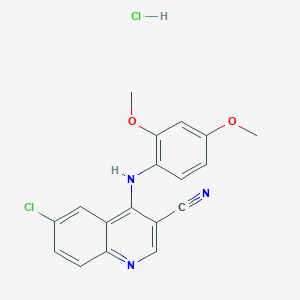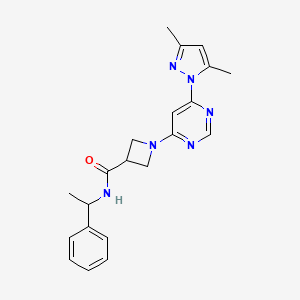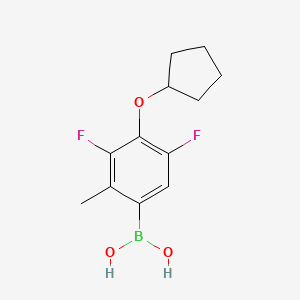
4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid, also known as CPFMBO, is a boronic acid derivative that has been gaining attention in the field of medicinal chemistry. The compound has shown promising results in scientific research applications, particularly in the development of new drugs for the treatment of cancer and other diseases.
Scientific Research Applications
Fluorescent Probes
Fluorescent probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety . The boronic acid component in the compound could potentially be used in the design and synthesis of fluorescent probes .
Sensing Applications
Boronic acids, including the one in the compound, have been utilized in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These applications can be homogeneous assays or heterogeneous detection .
Biomedical Applications
The unique properties of boronic acids make them useful in biomedical applications. They can be used for protein manipulation and modification, cell labeling, and the development of therapeutics .
Environmental Monitoring
Fluorescent probes, which can be designed using boronic acids, have been widely used in environmental monitoring due to their high sensitivity .
Food Safety
In the field of food safety, fluorescent probes designed with boronic acids can be used to detect harmful substances or contaminants .
Separation Technologies
Boronic acids have been used in separation technologies, particularly in the electrophoresis of glycated molecules .
Controlled Release Systems
Boronic acids have been employed in polymers for the controlled release of insulin, which could be a potential application of the compound .
Catalysts in Chemical Reactions
Although not directly related to the specific compound, boronic acids have been used as catalysts in chemical reactions . The boronic acid component in the compound could potentially exhibit similar catalytic properties.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst during the transmetalation step . This reaction is a key step in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Biochemical Pathways
Boronic acids are often used in the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, the compound could potentially influence a variety of biochemical pathways depending on its specific application.
Result of Action
As a boronic acid, it could potentially be involved in the formation of new carbon-carbon bonds during suzuki-miyaura cross-coupling reactions . This could result in the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used.
Action Environment
The action, efficacy, and stability of 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or reactants. For instance, in the context of Suzuki-Miyaura cross-coupling reactions, the presence of a suitable palladium catalyst and a base is required for the reaction to proceed .
properties
IUPAC Name |
(4-cyclopentyloxy-3,5-difluoro-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-7-9(13(16)17)6-10(14)12(11(7)15)18-8-4-2-3-5-8/h6,8,16-17H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKLLRBRMAQTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)F)OC2CCCC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

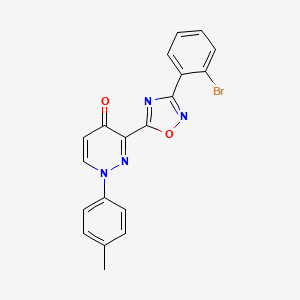

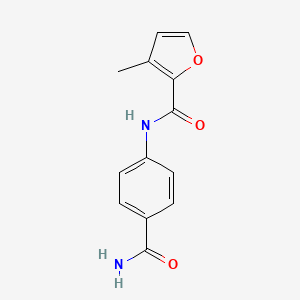
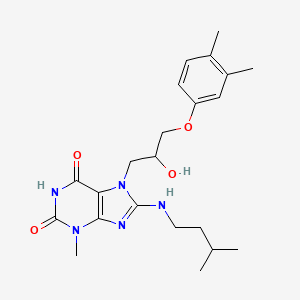
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate](/img/structure/B2743514.png)
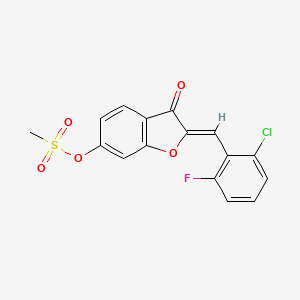
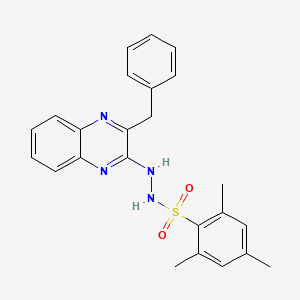
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2743519.png)

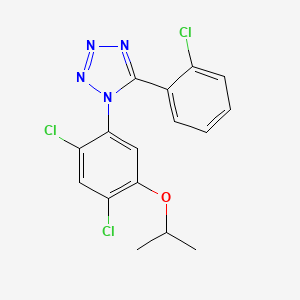

![Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2743526.png)
